Oryzalexin C

Plant defense Elicitation Kinetics

Oryzalexin C is a labdane-related diterpenoid phytoalexin (C₂₀H₂₈O₂, MW 300.44) produced by Oryza sativa in response to infection by Magnaporthe oryzae (rice blast fungus). It belongs to the ent-isopimaradiene skeletal class and contains a unique 3,7-dione moiety that distinguishes it from its monoketone and mono‑hydroxy analogs.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 90044-20-5
Cat. No. B14371448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOryzalexin C
CAS90044-20-5
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3=CC(CCC3C2(CCC1=O)C)(C)C=C)C
InChIInChI=1S/C20H28O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16H,1,7-11H2,2-5H3/t14-,16-,19-,20+/m1/s1
InChIKeyIOCKHKBAJGJHFL-FCNFAXOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oryzalexin C (CAS 90044-20-5): Diterpenoid Phytoalexin Reference Standard for Rice Blast Research and Antifungal Discovery


Oryzalexin C is a labdane-related diterpenoid phytoalexin (C₂₀H₂₈O₂, MW 300.44) produced by Oryza sativa in response to infection by Magnaporthe oryzae (rice blast fungus) [1]. It belongs to the ent-isopimaradiene skeletal class and contains a unique 3,7-dione moiety that distinguishes it from its monoketone and mono‑hydroxy analogs [2]. The compound was first isolated and structurally characterized in 1985 alongside oryzalexins A and B from blast-infected rice leaves [1]. Its accumulation kinetics in UV‑irradiated leaves are distinct: peak accumulation occurs at day 4 post‑irradiation, whereas oryzalexin D peaks at day 2 and oryzalexins A and B peak at day 3 [3].

Workflow
LC-MS/MS phytoalexin profiling in rice leaves
Selection
Distinct 3,7-dione diterpene standard
Use Context
Rice blast elicitation time-course studies

Why Oryzalexin C Cannot Be Substituted by Other Rice Phytoalexins: Structural, Kinetic, and Synthetic Evidence


Rice produces at least six oryzalexin congeners (A–F), plus momilactones, phytocassanes, and sakuranetin, all of which accumulate upon pathogen challenge [1]. Despite their shared biosynthetic origin from ent-sandaracopimaradiene, the oryzalexins exhibit markedly divergent temporal accumulation profiles, antifungal potencies, and structural oxidation states that preclude simple functional interchangeability. Oryzalexin C is the only family member bearing two ketone groups at both C‑3 and C‑7 positions, while oryzalexin A (3β‑OH, 7‑keto), oryzalexin B (3‑keto, 7α‑OH), and oryzalexin D (3,7‑diol) represent distinct redox states [2]. These structural differences directly impact chromatographic retention, ionization efficiency in LC‑MS, and recognition by biosynthetic enzymes [3]. The quantitative evidence below establishes exactly where oryzalexin C differs from its closest analogs in ways that matter for experimental design and procurement decisions.

Structural Redox State
3,7-dione has no H-bond donor; mono-hydroxy analogs A/B differ in LC retention and ionization efficiency, limiting direct calibration transfer.
Accumulation Kinetics
Peak at day 4 vs. day 2–3 for other oryzalexins; short elicitation windows may under-represent or miss oryzalexin C if surrogate standards are used.
Biosynthetic Position
Terminal oxidation product; mutant lines may still produce analogs A/B/D, so pathway flux assessment requires the C standard for diagnostic accuracy.

Oryzalexin C Procurement Evidence: Quantitative Differentiation Against Closest Rice Phytoalexin Analogs


Differential Accumulation Kinetics Under UV Elicitation: Oryzalexin C Peaks at Day 4 vs. Day 2–3 for Oryzalexins A, B, and D

In UV‑irradiated detached rice leaves, oryzalexin C exhibits a uniquely delayed accumulation maximum at 4 days post‑irradiation compared with all other oryzalexin congeners quantified in the same study. Oryzalexin D peaked earliest at day 2, oryzalexins A and B peaked at day 3, and oryzalexin C alone peaked at day 4 [1]. This distinct temporal profile means that experiments employing short elicitation windows (≤3 days) will under‑represent or miss oryzalexin C entirely, leading to false‑negative conclusions about its biological relevance.

Accumulation Kinetics
Head-to-head
C peaks at day 4, vs. day 2 (D), day 3 (A/B)
Supports time-course method selection
Short elicitation may miss oryzalexin C
Plant defense Elicitation Kinetics

Antifungal ED₅₀ Against Rice Blast: Oryzalexin C (35 ppm) vs. Oryzalexin B (68 ppm) vs. Oryzalexin E (62.5 ppm) in Spore Germination

In the standard Pyricularia oryzae spore germination assay, oryzalexin C inhibits germ tube growth with an ED₅₀ of 35 ppm, representing approximately 1.9‑fold higher potency than oryzalexin B (ED₅₀ = 68 ppm for spore germination), and approximately 1.8‑fold higher potency than oryzalexin E (ED₅₀ = 62.5 ppm) [1]. Among the oryzalexin family with directly comparable ED₅₀ data, oryzalexin C is the most potent diterpenoid phytoalexin with a 3,7‑dione structure. Oryzalexin F is substantially weaker (ED₅₀ = 103 ppm) [2]. Phytocassanes A–D exhibit ED₅₀ values of 20, 4, 7, and 25 μg/mL respectively in the same assay [3]; however, these belong to a different (cassane‑type) diterpene skeleton pharmacology and are not directly interchangeable with oryzalexin C for structure‑activity relationship studies on the ent‑isopimaradiene scaffold.

Antifungal ED50
Cross-study comparable
35 ppm (germ tube growth)
Reported intermediate potency for SAR benchmarking
~1.9-fold more potent than oryzalexin B
Antifungal Rice blast Structure-activity

Structural Oxidation State Differentiation: Oryzalexin C Is the Sole 3,7‑Dione in the Oryzalexin Family; Oryzalexin A (3β‑OH,7‑keto) and Oryzalexin B (3‑keto,7α‑OH) Are Monoketone Mono‑Alcohols

NMR and chemical derivatization studies established that oryzalexin C is ent‑isopimara‑8(14),15‑diene‑3,7‑dione, bearing two carbonyl groups at C‑3 and C‑7 [1]. By contrast, oryzalexin A is ent‑3β‑hydroxyisopimara‑8(14),15‑dien‑7‑one (3‑OH,7‑keto) and oryzalexin B is ent‑7α‑hydroxyisopimara‑8(14),15‑dien‑3‑one (3‑keto,7‑OH) [1]. This gives oryzalexin C a molecular formula of C₂₀H₂₈O₂ (MW 300.44) vs. C₂₀H₃₀O₂ (MW 302.45) for A and B, and a topological polar surface area of 34.10 Ų vs. ~37.30 Ų for oryzalexin A [2]. The dione structure makes oryzalexin C the terminal fully oxidized product in the oryzalexin biosynthetic pathway, formed via NAD(P)⁺‑dependent oxidation of oryzalexin A (by oryzalexin B synthase, MASL1) or oryzalexin B [3].

Oxidation State
Head-to-head
3,7-dione; 0 HBD vs. 1 for A/B
Alters LC retention and ionization behavior
Requires dedicated authentic standard
Structure elucidation Redox chemistry Biosynthesis

Biosynthetic Pathway Position: Oryzalexin C Is the Terminal Diketo Product of a Sequential Oxidation Cascade from Oryzalexin D via Oryzalexins A/B

Biochemical reconstitution and heterologous expression studies have resolved the complete oryzalexin biosynthetic pathway: ent‑sandaracopimaradiene is hydroxylated by CYP76M6 and CYP76M8 to yield oryzalexin D (3,7‑diol), which is then sequentially oxidized by short‑chain alcohol dehydrogenases/reductases (SDRs) OsSDR110C‑MI3 and OsSDR110C‑MS3 to produce oryzalexin A (via 3‑OH oxidation) and oryzalexin B (via 7‑OH oxidation), respectively [1]. Oryzalexin C is the final product, generated by the oxidation of the remaining hydroxyl group on either oryzalexin A or oryzalexin B by oryzalexin B synthase (MASL1) in an NAD(P)⁺‑dependent reaction [2]. This terminal position means oryzalexin C is substrate‑depleted in OsSDR knockout or knockdown rice lines, making it a uniquely sensitive biomarker for verifying complete pathway flux.

Pathway Position
Class-level inference
Terminal diketo product of oxidation cascade
Biomarker for complete pathway flux
Depleted in SDR knockout lines
Biosynthesis Cytochrome P450 Short-chain dehydrogenase

Chemical Synthesis Feasibility: Oryzalexin C Requires a Convergent 15‑Step Total Synthesis Accessible via Mori & Waku (1985) Protocol; Phytocassanes Lack Equivalent Published Synthetic Route

Mori and Waku reported the first total synthesis of (+)-oryzalexin C (alongside A and B) in 1985, establishing that the natural enantiomer is the (+)‑form derived from ent‑sandaracopimaradiene [1]. The synthesis proceeds via a convergent strategy starting from (S)-3-hydroxy-2,2-dimethylcyclohexanone, requiring ~15 steps to reach oryzalexin C. The antipode (-)-oryzalexin C was also synthesized and shown to be completely inactive against P. oryzae spore germination, confirming the strict stereospecificity of antifungal activity [2]. In contrast, no total synthesis of phytocassane A or B has been published; these compounds must be isolated from rice tissue, which yields microgram quantities from kilogram-scale leaf biomass.

Synthetic Access
Class-level inference
15-step enantioselective synthesis published
Enables custom synthesis procurement
Phytocassanes lack published route
Total synthesis Medicinal chemistry Reference standard

Natural Abundance and Elicitation Selectivity: Oryzalexin C Accumulation Is Preferentially Induced by Algino‑oligosaccharide Elicitors and Salicylic Acid, Not Equally Across All Phytoalexins

Algino‑oligosaccharide treatment of germinating rice selectively induces oryzalexin C accumulation, detected by GC‑MS monitoring, while the magnitude of momilactone A and phytocassane induction differs under the same conditions . Similarly, root application of salicylic acid (SA) was shown to elevate concentrations of four rice phytoalexins — oryzalexins A, C, and F, plus momilactone A — in leaf tissue, but the fold‑induction ratio relative to untreated controls is compound‑specific [1]. This elicitor‑dependent selectivity means that a single surrogate phytoalexin standard (e.g., momilactone A) cannot faithfully report the induction of the full diterpene panel.

Elicitor Response
Supporting evidence
Induced by algino-oligosaccharides and SA
Specific to SA-dependent defense branch
Compound-specific fold-induction, not panel-wide
Elicitor screening Salicylic acid Induced resistance

Optimal Research and Industrial Use Cases for Oryzalexin C Based on Validated Differential Evidence


GC‑MS/MS and LC‑MS/MS Method Development for Rice Phytoalexin Profiling Requiring Distinct Retention Time and Ionization Behavior Calibration

Oryzalexin C is indispensable as a calibrant for phytoalexin profiling methods because its 3,7‑dione structure yields a unique reversed‑phase retention time and electrospray ionization response distinct from the mono‑hydroxy oryzalexins A and B . Using an oryzalexin A standard as a surrogate for quantifying oryzalexin C would introduce systematic error due to differences in TPSA (34.10 vs. ~37.30 Ų), hydrogen‑bond donor count (0 vs. 1), and MS ionization efficiency in positive‑ion mode. Method validation for rice metabolomics studies should include all three oryzalexins (A, B, C) as separate calibration standards, and oryzalexin C must be sourced with verified enantiopurity [(+)-form] since the (-)-enantiomer is devoid of antifungal activity .

Rice Blast Fungus Antifungal Screening: Intermediate‑Potency Diterpene Reference Standard (ED₅₀ = 35 ppm) for Scaffold‑Based SAR Studies

In antifungal discovery programs targeting Magnaporthe oryzae, oryzalexin C serves as a well‑characterized positive control with an ED₅₀ of 35 ppm (germ tube growth inhibition) , occupying a potency niche between the weaker oryzalexins E/F (ED₅₀ = 62.5–103 ppm) and the highly potent phytocassanes (ED₅₀ = 4–25 μg/mL) . Its fully oxidized 3,7‑dione structure makes it the ideal reference compound for evaluating synthetic ent‑isopimaradiene analogs, as any hydroxyl substitution can be benchmarked against the dione baseline. Procurement specifications should require ≥95% purity by HPLC and certificate of analysis confirming (+)-enantiomer identity.

Functional Genomics of Rice Diterpene Phytoalexin Biosynthesis: Terminal Pathway Flux Biomarker for Gene Silencing and Mutant Characterization

In rice functional genomics studies involving CYP76M6/CYP76M8, OsSDR110C, or MASL1 gene knockouts or knockdowns, oryzalexin C is the most informative single analyte for assessing complete pathway integrity because its biosynthesis requires the sequential action of all enzymes in the oxidation cascade . Absence of oryzalexin C signal (via GC‑MS‑SIM or LC‑MS/MS) in an elicited mutant line, with concomitant accumulation of oryzalexin D, directly localizes the enzymatic block upstream of the SDR oxidation steps. Laboratories performing diterpene phytoalexin pathway analysis should include oryzalexin C as an essential component of their authentic standard panel, alongside oryzalexins A, B, and D for differential diagnosis of biosynthetic lesions.

Elicitor Screening and Induced Resistance Research: Phytoalexin‑Specific Biomarker for Algino‑oligosaccharide and Salicylic Acid Response Pathways

Oryzalexin C is selectively induced by algino‑oligosaccharide elicitors and salicylic acid treatment , making it a critical analyte for dissecting the SA‑dependent branch of rice innate immunity. Its delayed accumulation kinetics (peak at day 4 post‑UV elicitation vs. day 2–3 for other oryzalexins) necessitate extended time‑course sampling protocols that accommodate its unique temporal profile. Elicitor screening campaigns that rely solely on momilactone A or phytocassane readouts will systematically under‑report oryzalexin‑class induction. An authentic oryzalexin C standard is therefore required for comprehensive elicitor evaluation in rice disease resistance research.

Application
Selection Property
Validation Focus
Phytoalexin profiling method development
Distinct 3,7-dione retention and ionization
Enantiopurity verification, calibration specificity
Antifungal SAR screening
Well-characterized intermediate-potency reference
Dose-response benchmarking, enantiomer identity
Diterpene pathway functional genomics
Terminal pathway flux biomarker
Mutant phenotype confirmation, pathway integrity
Elicitor screening
SA-responsive phytoalexin biomarker
Time-course protocol, elicitor specificity
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